5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
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Description
The compound is a pyridinium salt, which is a type of organic compound. Pyridinium salts are often used in organic synthesis due to their unique chemical properties . The “tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached to it .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyridinium salts can be synthesized through the reaction of pyridine with alkyl halides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyridinium ring, the phenyl ring, and the various alkyl groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Pyridinium salts are known to participate in various types of chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions that this specific compound would undergo would depend on the conditions and the reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties would depend on the exact structure of the compound .Safety and Hazards
Properties
IUPAC Name |
2-[5-[2-(4-tert-butylphenyl)sulfanylethyl]-2-methylpyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NOS.BrH/c1-20-10-11-21(18-27(20)19-25(28)22-8-6-5-7-9-22)16-17-29-24-14-12-23(13-15-24)26(2,3)4;/h5-15,18H,16-17,19H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAWTUHLLFFFO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)CCSC2=CC=C(C=C2)C(C)(C)C)CC(=O)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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